3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
3-Fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a fluorinated benzamide derivative featuring a fused pyrroloquinoline core. This compound belongs to a class of hybrid molecules designed to exploit the structural and electronic properties of both the quinoline and benzamide moieties. The fluorine atom at the 3-position of the benzamide ring is a critical modification aimed at enhancing metabolic stability, solubility, and target binding affinity . The pyrroloquinoline scaffold is known for its conformational rigidity, which facilitates interactions with biological targets such as enzymes or receptors involved in inflammation, oncology, or CNS disorders .
Propriétés
IUPAC Name |
3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBJPJTTWMCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)F)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327183 | |
| Record name | 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898436-66-3 | |
| Record name | 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: Synthesis begins with the fluorination of 8-nitroquinoline, followed by a sequence of cyclization reactions to form the tetrahydropyrroloquinoline framework
Reaction Conditions: Typical conditions involve temperatures ranging from 80-120°C, with reaction times of 12-24 hours. Solvents such as dichloromethane and toluene are commonly used.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. High-pressure reactors and automated synthesis equipment are utilized to maintain precise control over reaction parameters, ensuring reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo oxidation, particularly at the benzylic position, forming quinoline derivatives.
Reduction: Reduction reactions typically target the oxo group, resulting in the formation of hydroxylated compounds.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄, CrO₃, and peroxy acids.
Reduction Reagents: NaBH₄, LiAlH₄.
Substitution Reagents: Amines, thiols, and organolithium compounds.
Major Products
Oxidation leads to quinoline N-oxide derivatives.
Reduction yields alcohol derivatives.
Substitution results in diverse fluorinated analogs.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe due to its unique structural features.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. Studies have shown its ability to interact with biological macromolecules, making it a candidate for drug development.
Industry: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Binds to specific enzymes, inhibiting their activity. Examples include kinases and proteases.
Pathways: Modulates signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to the quinoline core, benzamide substituents, or the introduction of heterocyclic systems. Key comparisons include:
Key Observations :
- Fluorine Position Matters : The 3-fluoro substitution in the target compound contrasts with 2-fluoro analogs (e.g., 3m), where fluorine’s electronic effects influence NMR chemical shifts (δ 7.1–7.3 ppm for aromatic protons) and binding interactions .
- Heterocyclic Modifications: Morpholino-substituted analogs (3m, 3n) demonstrate higher solubility but may exhibit reduced blood-brain barrier penetration compared to the non-polar pyrroloquinoline core of the target compound .
- Scaffold Rigidity: Ethyl or methyl groups on the pyrroloquinoline core (e.g., 8-ethoxy derivatives) reduce strain but may limit conformational adaptability for target binding .
Physicochemical Properties
- Spectroscopic Data : The target compound’s $^{19}\text{F}$ NMR would likely show a singlet near δ -110 ppm, comparable to 3m/3n, while $^{13}\text{C}$ NMR would highlight carbonyl signals at δ 165–170 ppm .
- Thermal Stability: Pyrroloquinoline derivatives typically exhibit high melting points (>250°C), as seen in oxalamide analogs (m.p. >300°C) .
Activité Biologique
3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be described as follows:
- Molecular Formula : C16H15FN2O2
- Molecular Weight : 284.30 g/mol
- IUPAC Name : 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that could be beneficial for therapeutic applications. The following sections outline specific activities supported by experimental data.
Anticancer Activity
Several studies have evaluated the anticancer properties of benzamide derivatives. For instance:
- Mechanism of Action : It has been shown that benzamide derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs leads to an increase in acetylation of histones and non-histone proteins, resulting in altered gene expression conducive to apoptosis in cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-fluoro-N-(2-oxo...) | 0.55 | HDAC6 |
| Benzamide Derivative X | 0.87 | HDAC1 |
| Benzamide Derivative Y | 1.46 | VEGFR-2 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects:
- Oxidative Stress Models : In models of oxidative stress-induced neuronal death, certain benzamide derivatives demonstrated protective effects by modulating cellular pathways involved in apoptosis .
Anti-inflammatory Properties
Research indicates potential anti-inflammatory properties:
- Cytokine Inhibition : Compounds similar to 3-fluoro-N-(2-oxo...) have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Case Studies
- In Vivo Studies : In animal models, the administration of 3-fluoro-N-(2-oxo...) resulted in reduced tumor growth rates compared to control groups. This suggests effective bioavailability and therapeutic potential .
- Clinical Relevance : A cohort study involving patients treated with benzamide derivatives showed promising results in terms of prolonged survival rates and reduced symptoms associated with advanced cancer stages .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide?
- Methodology : Use a two-step approach: (1) Synthesize the pyrrolo[3,2,1-ij]quinolin-8-amine scaffold via cyclization of substituted quinoline precursors under acidic conditions, as demonstrated in analogous pyrroloquinoline derivatives . (2) Couple the amine intermediate with 3-fluorobenzoyl chloride using a carbodiimide coupling agent (e.g., DCC or EDCI) in anhydrous DCM or THF. Monitor reaction progress via TLC and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure solution and refinement. For accurate disorder modeling, collect high-resolution data (e.g., 0.8 Å) at low temperature (150 K) and apply restraints to thermal parameters. Compare bond lengths/angles with analogous fluorobenzamide structures to validate the fluorine position and hydrogen bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR in CDCl or DMSO-d to confirm regiochemistry. The fluorine atom’s deshielding effect will split adjacent proton signals (e.g., aromatic H at C7 and C9) .
- HRMS : Validate molecular weight via ESI-HRMS (expected [M+H] ~365.1).
- IR : Confirm amide C=O stretch near 1650–1700 cm and NH stretch at ~3250 cm .
Advanced Research Questions
Q. How do structural modifications at the pyrroloquinoline core influence biological activity?
- Methodology : Conduct SAR studies by synthesizing derivatives with substituents at positions 2, 4, and 8 of the pyrroloquinoline ring. For example:
- Position 2 : Introduce methyl groups to enhance steric bulk, potentially improving receptor binding (e.g., 2-methyl analogs showed 10× higher PAF antagonism in related compounds) .
- Position 8 : Replace fluorine with hydroxyl or methoxy groups to modulate hydrogen-bonding interactions. Test inhibitory activity against targets like 5-lipoxygenase (5-LOX) using enzyme assays .
Q. How can computational modeling predict binding modes to therapeutic targets (e.g., Factor Xa, histamine receptors)?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into X-ray structures of Factor Xa (PDB: 1FJS) or histamine H receptor (PDB: 3RZE). Prioritize poses where the fluorobenzamide group occupies hydrophobic pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
Q. What experimental approaches resolve contradictions in biological data (e.g., conflicting IC values across studies)?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., zileuton for 5-LOX) to minimize variability .
- Meta-analysis : Compare data across studies using tools like Prism. Apply ANOVA to identify significant differences in potency due to assay conditions (e.g., Cu(II) catalysis in sulfonylation reactions may alter reactivity ).
Q. How can regioselective functionalization (e.g., C–H activation) be achieved at the quinoline ring?
- Methodology : Employ copper-catalyzed remote sulfonylation at the C5 position using sodium sulfinates. Optimize conditions: 10 mol% Cu(OAc), DCE solvent, 80°C, 12h. Monitor regioselectivity via LC-MS and compare with literature precedents for N-(quinolin-8-yl)benzamide derivatives .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
